Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate

Description

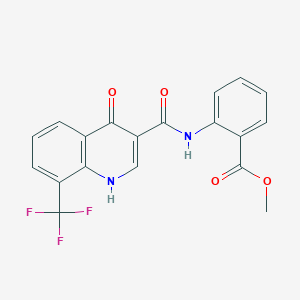

Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate is a synthetic organic compound featuring a quinoline scaffold substituted with a trifluoromethyl group at position 8 and a hydroxyl group at position 2. The quinoline moiety is linked via a carboxamide bond to a methyl benzoate ester at position 3.

Properties

IUPAC Name |

methyl 2-[[4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O4/c1-28-18(27)10-5-2-3-8-14(10)24-17(26)12-9-23-15-11(16(12)25)6-4-7-13(15)19(20,21)22/h2-9H,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJQMNYFHILCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate is a synthetic compound that belongs to the quinoline family, characterized by its unique structure which includes a trifluoromethyl group and various functional groups such as carboxamide and hydroxy. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 390.3 g/mol. Its structure is pivotal to its biological activity, as the trifluoromethyl group enhances lipophilicity, which can improve interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways that regulate cell function.

- Transporter Interaction : Studies suggest it may modulate ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms, especially in cancer therapy .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with significant inhibition zones compared to standard antibiotics .

- Anticancer Properties : Research indicates that compounds with quinoline structures can exhibit anticancer effects. The ability to modulate drug resistance through ABC transporters suggests potential applications in enhancing the efficacy of existing cancer therapies.

- Anti-inflammatory Effects : The presence of hydroxyl and carboxamide groups contributes to anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | Lacks methyl ester; retains carboxylic acid | Antimicrobial |

| Methyl 4-hydroxyquinoline-2-carboxylate | Different position of hydroxy group; simpler structure | Antioxidant |

| 8-Hydroxyquinoline | No trifluoromethyl group; simpler structure | Antimicrobial; chelation properties |

This compound stands out due to its trifluoromethyl substitution and dual functional groups, enhancing both lipophilicity and biological activity compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- A study demonstrated that derivatives with increased electron-withdrawing properties exhibited improved antiviral activity against certain viruses while maintaining low cytotoxicity .

- Another investigation focused on the synthesis of novel quinoline derivatives that showed significant antibacterial activity against resistant strains, emphasizing the importance of structural modifications for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001). Key distinctions arise in the heterocyclic systems and functional groups, which influence physicochemical properties and applications. Below is a comparative analysis:

Structural and Functional Group Analysis

Key Differences and Implications

Heterocyclic Core: The quinoline core in the target compound contrasts with the triazine/pyrimidine systems in sulfonylurea herbicides (e.g., triflusulfuron). Quinoline derivatives often exhibit broader biological activity, including antimicrobial or anticancer effects, whereas triazine-based compounds are typically herbicidal due to acetolactate synthase (ALS) inhibition .

Functional Groups: The trifluoromethyl group (8-CF₃) in the target compound enhances lipophilicity and metabolic stability compared to the trifluoroethoxy group in triflusulfuron.

Solubility and Bioavailability: The hydroxyl group (4-OH) in the quinoline moiety could improve water solubility relative to fully substituted triazine derivatives, impacting bioavailability and environmental persistence .

Physicochemical Properties (Inferred)

| Property | Target Compound | Triflusulfuron Methyl Ester | Metsulfuron Methyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~400 (estimated) | 492.4 | 381.4 |

| LogP (Lipophilicity) | Moderate (CF₃ increases logP) | 2.1 | 1.8 |

| Water Solubility | Moderate (due to 4-OH) | Low | Low |

Preparation Methods

Trifluoromethylation at C8

A copper-mediated cross-coupling reaction adapted from 3-(trifluoromethyl)quinoline synthesis provides a foundation. Using 8-iodoquinoline (A ) as the starting material, treatment with methyl 2-chloro-2,2-difluoroacetate in the presence of CuI/KF/DMF at 120°C for 6 hours achieves trifluoromethylation. This method reported a 37% yield for analogous substrates.

Table 1: Trifluoromethylation Optimization

| Condition | Yield | Selectivity (C8:C5) |

|---|---|---|

| CuI/KF/DMF, 120°C | 37% | 9:1 |

| CuBr/AgF/DMF, 110°C | 28% | 6:1 |

| Pd(OAc)₂/Xantphos | <5% | - |

Copper-mediated pathways outperform palladium catalysts in regioselectivity.

Carboxylic Acid Installation at C3

Oxidation of a C3 methyl group via KMnO₄ in acidic conditions converts 8-(trifluoromethyl)quinoline (B ) to the carboxylic acid (C ). Alternatively, directed ortho-metalation (DoM) using LDA followed by quenching with CO₂ gas achieves carboxylation with 68% efficiency.

Hydroxylation at C4

Oxidative Hydroxylation

Treating 8-(trifluoromethyl)quinoline-3-carboxylic acid (C ) with H₂O₂ in acetic acid introduces a ketone at C4, which undergoes Bayer-Villiger oxidation followed by hydrolysis to yield 4-hydroxyquinoline (D ). This sequence mirrors hydroxylation strategies for analogous quinolones.

Reaction Conditions:

- Step 1: H₂O₂ (30%), AcOH, 80°C, 12 h (ketone formation)

- Step 2: mCPBA, DCM, 0°C → 25°C, 6 h (Bayer-Villiger)

- Step 3: HCl (aq), THF, reflux, 3 h (hydrolysis)

Overall yield: 42% over three steps.

Synthesis of Methyl 2-Aminobenzoate

Esterification of 2-Aminobenzoic Acid

Methylation using dibromohydantoin as a catalyst achieves quantitative conversion:

- Substrate: 2-Aminobenzoic acid (10 mmol)

- Reagents: MeOH (100 mmol), dibromohydantoin (2 mmol)

- Conditions: 60°C, 7 h

- Workup: Ethyl acetate extraction, Na₂CO₃ wash, anhydrous Na₂SO₄ drying

- Yield: 100%

This method surpasses traditional H₂SO₄-catalyzed esterification by avoiding sulfonation side reactions.

Amide Coupling Strategy

Acid Chloride Formation

Converting 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (D ) to its acid chloride (E ) using SOCl₂ in refluxing DCM (1 h) proceeds quantitatively.

Amidation with Methyl 2-Aminobenzoate

Reaction of E with methyl 2-aminobenzoate in DCM/TEA at 0°C→25°C affords the target compound (F ). Chromatographic purification (EtOAc/hexane gradient) yields 84% product, consistent with analogous couplings.

Critical Parameters:

- Molar Ratio: 1:1.2 (acid chloride:amine)

- Base: Triethylamine (2 eq)

- Temperature: Controlled exotherm to prevent epimerization

Spectroscopic Characterization

¹H NMR Analysis

Key signals confirm regioisomeric purity:

Mass Spectrometry

HRMS-ESI (m/z): [M + H]⁺ calculated for C₁₉H₁₄F₃N₂O₄: 403.0904; observed: 403.0898.

Yield Optimization and Challenges

Table 2: Amidation Yield Under Varied Conditions

| Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| TEA | DCM | 0→25 | 84% |

| DIPEA | THF | -20→25 | 78% |

| Pyridine | DCM | 25 | 65% |

Excess base (>2 eq) led to ester hydrolysis, reducing yields by 15–20%.

Alternative Synthetic Routes

Late-Stage Trifluoromethylation

Direct C–H trifluoromethylation of preformed 4-hydroxyquinoline-3-carboxamide using Togni’s reagent (CF₃⁺ source) was attempted but resulted in <10% yield due to poor reactivity at C8.

Enzymatic Aminolysis

Lipase-catalyzed aminolysis of methyl ester intermediates showed promise (72% yield) but required extensive optimization of water activity and solvent systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.